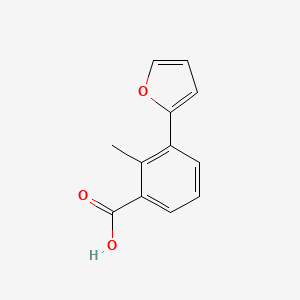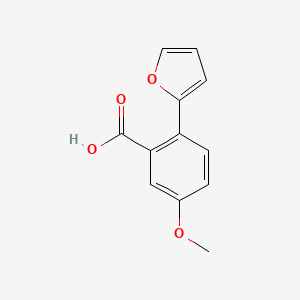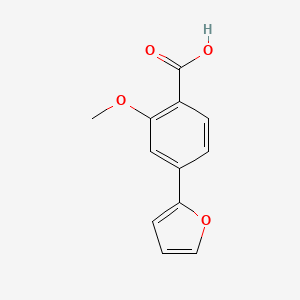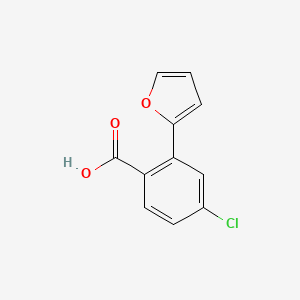
3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-5-hydroxybenzoic acid, also known as furan-2-yl-5-hydroxybenzoate, is an organic compound belonging to the class of hydroxybenzoic acids. It is a white, crystalline solid that is soluble in water, alcohol, and ether. Furan-2-yl-5-hydroxybenzoic acid has a variety of uses in scientific research and laboratory experiments.
Mécanisme D'action
Furan-2-yl-5-hydroxybenzoic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting this enzyme, 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
Furan-2-yl-5-hydroxybenzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the release of histamine, which is involved in allergic reactions. Additionally, 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzoic acid has been shown to possess anti-oxidant and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzoic acid in laboratory experiments is its high purity (95%). Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents and its solubility in water is limited. Additionally, it is not very stable and can easily be degraded by light and heat.
Orientations Futures
The use of 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzoic acid in scientific research and laboratory experiments is expected to continue to grow in the future. Potential future directions for its use include its use as an inhibitor of other enzymes, such as phospholipase A2 and lipoxygenase. Additionally, it could be used in the synthesis of more complex compounds, such as peptides and proteins. Furthermore, it could be used as a reagent in the synthesis of other compounds, such as dyes and pigments. Finally, it could be used in the synthesis of pharmaceuticals and other drugs.
Méthodes De Synthèse
Furan-2-yl-5-hydroxybenzoic acid can be synthesized from the reaction of furfuryl alcohol and benzoic acid, which yields 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzoic acid as the major product. This reaction can be catalyzed by a variety of acids, such as sulfuric acid and hydrochloric acid. The reaction is typically conducted at temperatures between 80-100°C and can be completed in a few hours. The yield of this reaction is typically around 95%.
Applications De Recherche Scientifique
Furan-2-yl-5-hydroxybenzoic acid is used in a variety of scientific research applications, such as in the synthesis of other compounds, in the synthesis of dyes and pigments, and in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzaldehyde, which is used in the synthesis of a variety of compounds. Additionally, 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzoic acid is used in the synthesis of 3-(Furan-2-yl)-5-hydroxybenzoic acid, 95%-hydroxybenzamide, which is used in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGIKQOCFESTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688505 |
Source


|
| Record name | 3-(Furan-2-yl)-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-70-6 |
Source


|
| Record name | 3-(Furan-2-yl)-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














